2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a chromene ring fused to a pyrrole-dione core, with substituents at positions 1 (pyridin-4-yl), 2 (2-(dimethylamino)ethyl), and 6 (methoxy). This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent synthetic protocols . Libraries of such compounds are of interest for drug discovery due to their structural complexity and diversity .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-23(2)10-11-24-18(13-6-8-22-9-7-13)17-19(25)15-5-4-14(27-3)12-16(15)28-20(17)21(24)26/h4-9,12,18H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWBLMXJQLFWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the pyrrole ring: This step may involve a condensation reaction with a suitable amine and aldehyde or ketone.
Attachment of the pyridine moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Dimethylaminoethyl group addition:
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity is dominated by:
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Pyrrolone Carbonyl Group (C=O at position 3):
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Chromene System (Fused benzene ring):
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Electrophilic substitution (e.g., nitration) occurs at the electron-rich C-7 position.
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Oxidation with KMnO4 cleaves the chromene ring, forming dicarboxylic acid derivatives.
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Pyridine and Dimethylaminoethyl Moieties :
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The pyridine ring participates in coordination chemistry (e.g., metal complexation).
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The dimethylamino group undergoes quaternization with alkyl halides.
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Mechanistic Insights
Cyclization Mechanism (from intermediates):
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Formation of Schiff Base : Aldehyde and amine condense to form an imine.
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Michael Addition : The enolate of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate attacks the imine.
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Cyclodehydration : Acid-catalyzed ring closure yields the chromeno-pyrrole core .
Side Reactions :
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Competing pathways include over-oxidation of the pyrrolone carbonyl or decomposition under strongly acidic/basic conditions.
Optimization Data
Reaction yields depend on substituents and conditions, as shown in Table 1 (adapted from ):
| Entry | Aldehyde Substituent | Amine Substituent | Yield (%) |
|---|---|---|---|
| 1 | p-Tolyl | Pyridin-4-ylmethyl | 70 |
| 2 | 3-Fluorophenyl | Benzyl | 65 |
| 3 | 4-Methoxyphenyl | Cyclohexyl | 43 |
Higher yields correlate with electron-donating groups on the aldehyde and sterically unhindered amines.
Stability and Reactivity
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neuroprotective Effects : The dimethylaminoethyl group is known to enhance the compound's ability to cross the blood-brain barrier, potentially offering neuroprotective benefits.
- Antimicrobial Properties : Some derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
Drug Development
The unique structural features of this compound make it a candidate for drug development. The following aspects are particularly noteworthy:
- Targeting Specific Receptors : The pyridinyl moiety may allow for selective binding to certain receptors involved in disease processes.
- Modifications for Enhanced Activity : Chemical modifications can be explored to improve efficacy and reduce toxicity.
Case Studies
Several studies have explored the applications of similar compounds:
- A study published in Journal of Medicinal Chemistry evaluated a series of chromeno-pyrrole derivatives for their anticancer properties, demonstrating promising results against various cancer cell lines .
- Another research article highlighted the neuroprotective effects of compounds with similar structures in models of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is differentiated from analogs by its unique substitution pattern. Key structural comparisons include:
*Molecular weight inferred from analogous structure in ; †Typical yield range for this class .
- Position 2: The 2-(dimethylamino)ethyl substituent is shared with CAS 879577-91-0, suggesting similar synthetic routes for dimethylaminoethyl derivatives .
- Position 6: The methoxy group in the target compound may improve solubility compared to non-polar substituents (e.g., methyl or halogens) .
Physicochemical Properties
- Melting Points : The 2-hydroxyethyl derivative () exhibits a melting point of 195–197 °C, while the target compound’s melting point is undocumented. Pyridine-containing analogs may exhibit lower melting points due to reduced crystallinity .
- Spectroscopic Data: The dimethylaminoethyl group in the target compound would likely produce distinct NMR signals (e.g., δ ~2.5–3.5 ppm for dimethylamino protons) compared to hydroxyethyl (δ ~4.8 ppm) or methoxyphenyl groups .
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a novel class of chromeno-pyrrole derivatives with significant potential for various biological activities. Its unique structure combines a chromeno-pyrrole core with functional groups such as methoxy and dimethylamino moieties, making it a subject of interest in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C21H23N3O4
- Molecular Weight : 379.416 g/mol
- Structural Features : The compound features a fused chromene and pyrrole ring system, which is essential for its biological activity.
Biological Activity Overview
Preliminary studies have indicated that this compound may interact with various biological targets, potentially exhibiting pharmacological properties such as:
- Antimicrobial activity
- Antioxidant effects
- Modulation of enzyme activity
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on structural analogs and preliminary data:
- Antioxidant Activity : Compounds similar to this have shown potential in scavenging free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : The structural motifs may allow for interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence neurological functions.
Antimicrobial Activity
A study investigated the antimicrobial properties of similar chromeno-pyrrole derivatives against various bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Research conducted on related compounds demonstrated low toxicity profiles in vitro. For instance, a related pyrrole derivative was found to be nontoxic at concentrations up to 312.5 μg/ml when tested on RAW264.7 macrophage cells, suggesting that this compound may share similar safety profiles.
In Vivo Efficacy
In vivo studies using animal models have shown promising results. For example, compounds in the same class demonstrated increased survival rates in mice infected with Aspergillus fumigatus, indicating potential use in antifungal therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methoxyphenyl)-3,3-dimethyl-1,3-dihydroisobenzofuran | Methoxy group and isobenzofuran structure | Lacks the chromeno-pyrrole core |
| 5,7-Dimethyl-2-phenyl-(1,3,4)oxadiazolo(3,2-a)pyrimidin | Features oxadiazole and pyrimidine rings | Different heterocyclic framework |
| Pyranonigrin A | Secondary metabolite from Aspergillus niger | Potent inhibitor of SARS-CoV-2 Main protease |
Q & A
Q. What established synthetic routes enable efficient preparation of this compound?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key parameters include:
- Substituent Compatibility : Aryl aldehydes with methoxy, halogens, or alkyl groups (C1–C4) and primary amines with diverse alkyl/aryl groups are tolerated .
- Reaction Conditions : Heating at 80–100°C for 15–120 minutes, depending on the electronic nature of substituents (shorter times for electron-withdrawing groups) .
- Yield Optimization : Typical yields range from 43–86%, with >70% achieved in >50% of cases. Purity (>95%) is verified via HPLC .
Q. Which analytical methods are critical for structural characterization and purity assessment?
Methodological protocols include:
- HPLC : For purity evaluation (>95% threshold) and monitoring reaction progress .
- Spectroscopy : Use /-NMR to confirm regioselectivity and substituent positions. Mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives .
Q. How do substituent variations influence the compound’s physicochemical properties?
Systematic substitution studies reveal:
- Electronic Effects : Minimal impact on cyclization efficiency but modulate solubility (e.g., methoxy groups enhance polar solubility) .
- Steric Effects : Bulky substituents on the aldehyde component may reduce yield by hindering imine intermediate formation .
Advanced Research Questions
Q. What computational strategies can accelerate reaction optimization and mechanistic understanding?
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to:
- Predict Transition States : Identify rate-limiting steps (e.g., cyclization vs. imine formation) .
- Optimize Conditions : Screen solvent polarity, temperature, and catalyst effects in silico to minimize experimental trials .
- Validate Mechanisms : Compare computed intermediates (e.g., enol tautomers) with experimental NMR data .
Q. How to resolve contradictions in substituent-effect data during library synthesis?
Apply Design of Experiments (DOE) principles:
- Factor Screening : Use Plackett-Burman designs to isolate critical variables (e.g., aldehyde substituent vs. amine stoichiometry) .
- Response Surface Methodology (RSM) : Model non-linear relationships between substituent electronic parameters (Hammett σ) and yield .
- Controlled Replication : Repeat outliers (e.g., low-yield reactions) under identical conditions to distinguish stochastic vs. systematic errors .
Q. What methodologies enable scalable synthesis while maintaining regioselectivity?
Scale-up challenges require:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps .
- Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures batch consistency .
- Green Solvent Screening : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Q. How to design pharmacological activity studies for derivatives of this scaffold?
Prioritize:
- Targeted Library Design : Focus on substituents with known bioisosteric relevance (e.g., pyridinyl for kinase inhibition) .
- In Vitro Assays : Use high-throughput screening (HTS) for cytotoxicity, protein binding, and enzyme inhibition.
- SAR Analysis : Correlate substituent logP values with membrane permeability using Caco-2 cell models .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for analogous derivatives?
- Meta-Analysis : Compare reaction scales (mg vs. mmol), purification methods (column chromatography vs. recrystallization), and analytical thresholds (e.g., HPLC vs. -NMR purity) across studies .
- Reproducibility Protocols : Adopt standardized reporting (e.g., RInChI identifiers) for reaction conditions and characterization data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
